molecular formula C21H23NO4 B2524213 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid CAS No. 244227-62-1

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid

Cat. No. B2524213
CAS RN: 244227-62-1
M. Wt: 353.418
InChI Key: VQAFHGLNHSVMSP-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid” is a chemical compound. It is also known as Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-acetyl-L-lysine . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Scientific Research Applications

Peptide Synthesis and Solid-Phase Peptide Chemistry

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid: is commonly used as an Fmoc-protected amino acid in peptide synthesis. The Fmoc group allows for solid-phase peptide synthesis (SPPS), a powerful method for constructing peptides in a stepwise manner. Researchers can incorporate this amino acid into peptide chains to create custom sequences for biological studies, drug development, and protein engineering .

Drug Delivery Systems

The unique structure of this compound, with the fluorenyl group and the Fmoc protecting group, makes it an interesting candidate for drug delivery systems. Researchers have explored its use as a building block for designing drug carriers, micelles, and nanoparticles. The hydrophobic fluorenyl moiety can enhance drug encapsulation and stability, while the Fmoc group facilitates conjugation to other molecules or surfaces .

Fluorescent Probes and Imaging Agents

The fluorenyl group in (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid emits strong fluorescence. Scientists have exploited this property to develop fluorescent probes for cellular imaging, tracking biological processes, and studying protein interactions. By attaching this amino acid to specific biomolecules, researchers can visualize cellular components and dynamic events in real time .

Chiral Ligands in Asymmetric Synthesis

The chiral center in the hexanoic acid portion of the molecule provides an opportunity for asymmetric synthesis. Chemists have used derivatives of this compound as chiral ligands in transition metal-catalyzed reactions. These ligands play a crucial role in achieving high enantioselectivity during the synthesis of complex organic molecules .

Materials Science and Surface Modification

The Fmoc group allows for controlled surface modification. Researchers have functionalized surfaces (such as nanoparticles, polymers, or biomaterials) with (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid . These modified surfaces find applications in biosensors, drug delivery, and tissue engineering. The fluorenyl group can also impart unique optical properties to materials .

Bioconjugation and Chemical Biology

The Fmoc group serves as a versatile handle for bioconjugation. Scientists have used it to attach peptides, proteins, or other biomolecules to surfaces, nanoparticles, or other molecules. This enables the creation of multifunctional constructs for targeted drug delivery, diagnostics, and bioimaging .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAFHGLNHSVMSP-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid

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